

A Comparative Guide to Z-L-Aha-OH

Applications in Proteomics

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Compound of Interest

Compound Name: Z-L-Aha-OH (DCHA)

Cat. No.: B1431422

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the applications of Z-L-Aha-OH (L-Azidohomoalanine), a non-canonical amino acid, in the field of proteomics. It is designed to offer an objective comparison with alternative methods and furnish the necessary experimental details for its implementation. Z-L-Aha-OH serves as a powerful tool for metabolic labeling of newly synthesized proteins, enabling their visualization, identification, and quantification. As a surrogate for methionine, it is incorporated into proteins during translation by the cell's own machinery.^{[1][2]} The bioorthogonal azide group present on Z-L-Aha-OH allows for its specific chemical ligation to reporter molecules via "click chemistry," facilitating a wide range of applications in studying protein dynamics.^{[3][4]}

Performance Comparison: Z-L-Aha-OH vs. Alternative Metabolic Labels

The choice of a metabolic label is critical for the successful investigation of newly synthesized proteins. Below is a comparison of L-Azidohomoalanine (Aha), the active component of Z-L-Aha-OH, with another commonly used methionine analog, Homopropargylglycine (HPG).

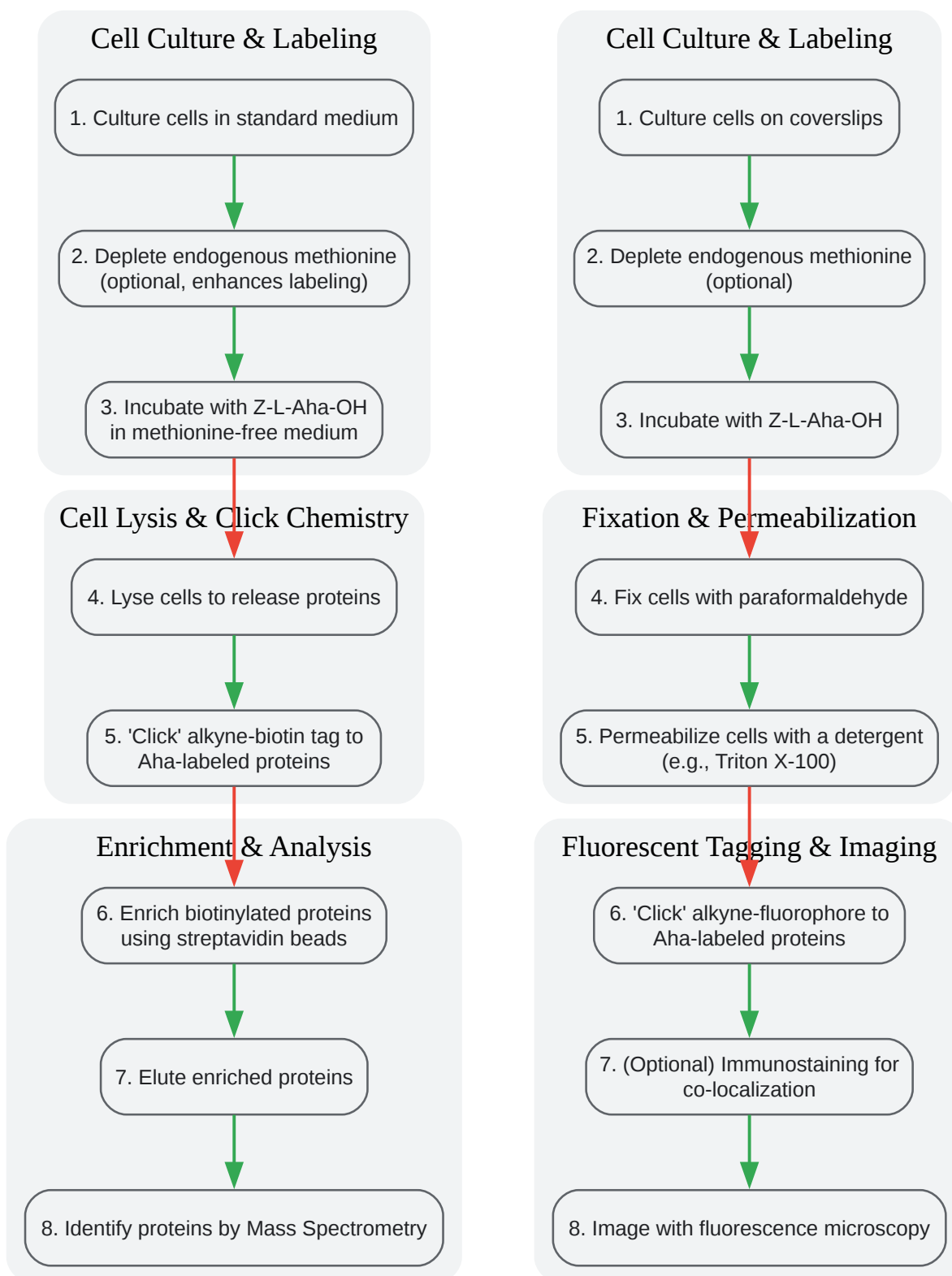
Feature	L-Azidohomoalanine (Aha)	Homopropargylglycine (HPG)
Incorporation Mechanism	Methionine surrogate, incorporated by methionyl-tRNA synthetase.[5]	Methionine surrogate, incorporated by methionyl-tRNA synthetase.[5]
Reported Incorporation Efficiency	Generally considered to have higher incorporation efficiency than HPG in some systems.[5]	Generally considered to have lower incorporation efficiency than Aha.[5]
Detection Method	Copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry). [5]	Copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry).
Common Applications	Pulse-labeling of newly synthesized proteins for proteomics, imaging, and cell cycle analysis.[5][6]	Similar to Aha, for labeling nascent proteins.[7]
Potential for Cellular Perturbation	Methionine starvation prior to labeling can be a source of cellular stress.	Methionine starvation prior to labeling can be a source of cellular stress.

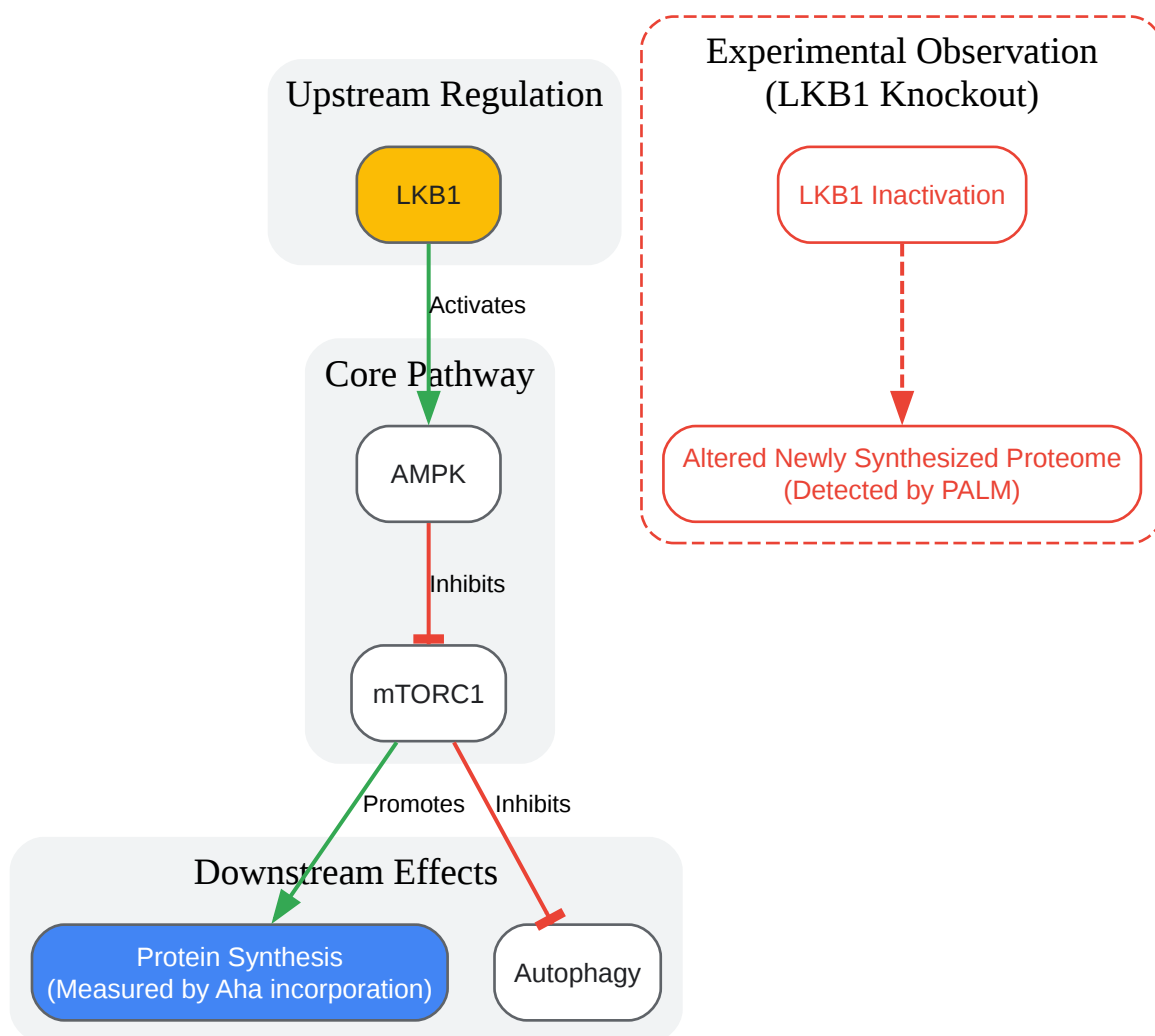
Key Applications and Experimental Protocols

Z-L-Aha-OH is primarily utilized in two powerful techniques: Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) for the enrichment and subsequent identification of newly synthesized proteins, and Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT) for their visualization.[8][9]

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)

BONCAT is a robust method for the selective enrichment of newly synthesized proteins from complex biological samples.[10][11] This technique is instrumental in comparative proteomics, allowing for the identification of proteins synthesized under different cellular conditions.





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